6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one
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Overview
Description
6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethoxy and ethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution could produce a variety of substituted quinoline derivatives.
Scientific Research Applications
6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays to study enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one would depend on its specific application. In a medicinal context, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a crucial role in binding to the active site of enzymes, while the quinoline core may interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Sulfonylquinolines: A class of compounds with sulfonyl groups attached to the quinoline core, known for their diverse biological activities.
Uniqueness
6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one is unique due to the presence of the ethoxy and ethyl groups, which may enhance its lipophilicity and bioavailability. The fluorine atom can also significantly influence its biological activity and metabolic stability.
Properties
IUPAC Name |
6-ethoxy-1-ethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-3-21-12-18(26(23,24)15-8-5-13(20)6-9-15)19(22)16-11-14(25-4-2)7-10-17(16)21/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOYWROZFQYAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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